Cas no 1485853-67-5 (2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid)

2-(2-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical synthesis. The compound features a chloro-methoxy-substituted phenyl ring fused to a cyclopropane carboxylic acid moiety, offering a unique steric and electronic profile for further functionalization. Its rigid cyclopropane structure may enhance metabolic stability in bioactive molecules, while the chloro and methoxy substituents provide sites for selective modifications. This intermediate is particularly valuable in the development of chiral building blocks or as a precursor for biologically active compounds. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry or crop protection research.
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid structure
1485853-67-5 structure
商品名:2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
CAS番号:1485853-67-5
MF:C11H11ClO3
メガワット:226.656242609024
CID:6232575
PubChem ID:82473615

2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
    • 1485853-67-5
    • EN300-1985529
    • インチ: 1S/C11H11ClO3/c1-15-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)
    • InChIKey: MIBWNGWYIGPYHB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1CC1C(=O)O)OC

計算された属性

  • せいみつぶんしりょう: 226.0396719g/mol
  • どういたいしつりょう: 226.0396719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1985529-0.5g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
0.5g
$809.0 2023-09-16
Enamine
EN300-1985529-0.1g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
0.1g
$741.0 2023-09-16
Enamine
EN300-1985529-10.0g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
10g
$4236.0 2023-05-26
Enamine
EN300-1985529-10g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
10g
$3622.0 2023-09-16
Enamine
EN300-1985529-1g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
1g
$842.0 2023-09-16
Enamine
EN300-1985529-0.25g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
0.25g
$774.0 2023-09-16
Enamine
EN300-1985529-2.5g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
2.5g
$1650.0 2023-09-16
Enamine
EN300-1985529-5.0g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
5g
$2858.0 2023-05-26
Enamine
EN300-1985529-5g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
5g
$2443.0 2023-09-16
Enamine
EN300-1985529-1.0g
2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
1485853-67-5
1g
$986.0 2023-05-26

2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid 関連文献

2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2-(2-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1485853-67-5)

2-(2-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1485853-67-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound is characterized by its cyclopropane ring and the presence of a substituted phenyl group, which contribute to its chemical reactivity and biological activity.

The chemical structure of 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group, with a 2-chloro-4-methoxyphenyl substituent. The cyclopropane ring, being highly strained, imparts unique reactivity and stability properties to the molecule. The chloro and methoxy substituents on the phenyl ring further enhance the compound's versatility in chemical reactions and biological interactions.

In the realm of medicinal chemistry, 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Another area of interest is the use of 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid in cancer research. A 2020 study in the European Journal of Medicinal Chemistry found that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the disruption of cell cycle progression and induction of apoptosis, highlighting its potential as an anticancer agent.

The anti-viral properties of 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid have also been investigated. A 2019 study in Antiviral Research reported that this compound showed inhibitory effects against several RNA viruses, including influenza and coronaviruses. The mechanism behind this activity is thought to involve interference with viral replication processes, making it a promising candidate for further development as an antiviral agent.

Beyond its biological activities, 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has also been studied for its synthetic utility. Its unique structure makes it an attractive building block for the synthesis of more complex molecules. For example, a 2018 study in Organic Letters described a novel synthetic route to prepare this compound using palladium-catalyzed cross-coupling reactions, which has facilitated its use in combinatorial chemistry and high-throughput screening.

In terms of safety and handling, it is important to note that while 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is not classified as a hazardous substance under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.

The future prospects for 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid are promising. Ongoing research is focused on optimizing its structure to enhance its pharmacological properties and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic methods to increase its availability for large-scale applications.

In conclusion, 2-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1485853-67-5) is a versatile compound with a wide range of potential applications in pharmaceuticals and medicinal chemistry. Its unique chemical structure and biological activities make it an exciting area of research for scientists and researchers alike.

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